molecular formula C21H22N4O5 B6490999 N-[4-({[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]carbamoyl}amino)phenyl]acetamide CAS No. 891114-47-9

N-[4-({[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]carbamoyl}amino)phenyl]acetamide

Cat. No. B6490999
CAS RN: 891114-47-9
M. Wt: 410.4 g/mol
InChI Key: ODXJLIPPUMSZPO-UHFFFAOYSA-N
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Description

“N-[4-({[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]carbamoyl}amino)phenyl]acetamide” is a complex organic compound. It contains a 2,3-dihydro-1,4-benzodioxin-6-yl moiety, which is a common fragment in many biologically active compounds . This compound could be a derivative of sulfonamides, which are known for their antibacterial properties and are used in the treatment of various diseases .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of 1,4-benzodioxane-6-amine with other reagents in an aqueous alkaline medium . The resulting product can then be further treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .


Molecular Structure Analysis

The molecular structure of this compound can be determined by various spectroscopic techniques including IR, 1H NMR, and EI-MS . For instance, a significant downfield shift for the C-7 signals, which experienced the ortho effect of sulfamoyl group on C-6, was observed .

Scientific Research Applications

Antibacterial Activity

The compound’s chemical structure hints at antibacterial potential. Researchers have evaluated its effects against various bacterial strains, including drug-resistant ones. Further studies are needed to determine its efficacy and safety.

These applications highlight the versatility of N-[4-({[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]carbamoyl}amino)phenyl]acetamide. Keep in mind that while these findings are promising, additional research is essential to fully understand its therapeutic potential and optimize its use in clinical settings . If you’d like more detailed information on any specific area, feel free to ask!

Mechanism of Action

Target of Action

The primary targets of this compound are cholinesterase enzymes . These enzymes are crucial in the nervous system as they break down acetylcholine, a neurotransmitter that transmits signals in the nervous system. Inhibiting these enzymes can lead to an increase in the concentration of acetylcholine, which can have various effects on the body.

Mode of Action

This compound acts as an inhibitor of cholinesterase enzymes . By binding to these enzymes, it prevents them from breaking down acetylcholine. This results in an increased concentration of acetylcholine in the nervous system, leading to enhanced transmission of nerve signals.

Biochemical Pathways

The compound’s action primarily affects the cholinergic pathway . This pathway involves the transmission of signals in the nervous system through acetylcholine. By inhibiting cholinesterase enzymes, the compound increases the concentration of acetylcholine, thereby enhancing signal transmission in the cholinergic pathway.

Pharmacokinetics

Pharmacokinetic studies of similar compounds, such as peroral sulfonamides, confirm their absorption from the gastrointestinal tract . They are metabolized in the liver and inactive compounds are excreted through bile or feces . This suggests that the compound may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which could impact its bioavailability.

Result of Action

The result of the compound’s action is an enhanced transmission of nerve signals in the nervous system due to the increased concentration of acetylcholine . This can have various effects on the body, depending on the specific functions of the nerves involved.

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, factors such as pH can affect the compound’s solubility and therefore its absorption and distribution in the body . Additionally, the presence of other substances in the body can influence the compound’s metabolism and excretion .

properties

IUPAC Name

N-[4-[[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]carbamoylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O5/c1-13(26)22-14-2-4-15(5-3-14)23-21(28)24-16-10-20(27)25(12-16)17-6-7-18-19(11-17)30-9-8-29-18/h2-7,11,16H,8-10,12H2,1H3,(H,22,26)(H2,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODXJLIPPUMSZPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-({[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]carbamoyl}amino)phenyl]acetamide

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